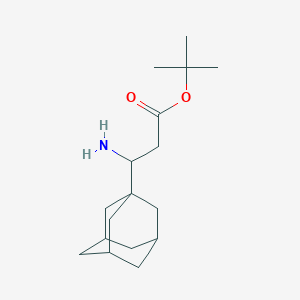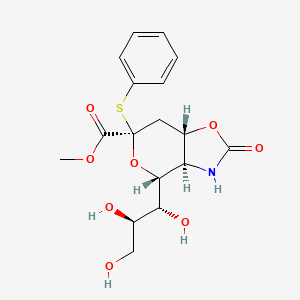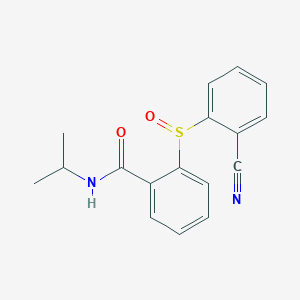
2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide” is a chemical substance with the molecular formula C20H14N2O2S . It has a molecular weight of 346.41 .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields . The Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature .Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitrile (aromatic), and 1 sulfoxide .Chemical Reactions Analysis
The compound can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is a valuable transformation that can be applied to this compound .Scientific Research Applications
Sulfonamides in Drug Discovery and Development
Sulfonamides have been a cornerstone in drug discovery, offering a wide array of biological activities that have therapeutic applications ranging from antibacterial to antitumor effects. The primary sulfonamide moiety, a common feature in many clinically used drugs, underscores the importance of sulfonamides in medicinal chemistry. These compounds serve as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in the treatment of diabetes through sulfonylurea drugs, showcasing their versatility in addressing various health conditions. Recent patents and scientific investigations have focused on developing novel sulfonamides that act as selective antiglaucoma drugs, antitumor agents, and even as diagnostic tools, highlighting the ongoing research and innovation in utilizing sulfonamide structures for medical advancements (Carta, Scozzafava, & Supuran, 2012).
Chiral Sulfinamides in Stereoselective Synthesis
Chiral sulfinamides, recognized for their role in the stereoselective synthesis of amines and their derivatives, highlight the chemical versatility of sulfinamide compounds. Tert-butanesulfinamide, in particular, has emerged as a gold standard in asymmetric synthesis, facilitating the creation of structurally diverse N-heterocycles. These compounds are crucial for developing natural products and therapeutically relevant molecules, indicating the significance of sulfinamides in synthetic organic chemistry and drug development (Philip et al., 2020).
Sulfonamides in Anticancer Research
The exploration of sulfonamides extends into anticancer research, with several compounds demonstrating significant antitumor activity. Sulfonamides, like pazopanib, show promise in targeting various cancer types by inhibiting key enzymes and receptors involved in tumor growth and metastasis. The ongoing patent literature and scientific studies underline the potential of sulfonamides as anticancer agents, providing a foundation for future therapeutic strategies against cancer (Gulcin & Taslimi, 2018).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
2-(2-cyanophenyl)sulfinyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(2)19-17(20)14-8-4-6-10-16(14)22(21)15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIGAYELBXUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

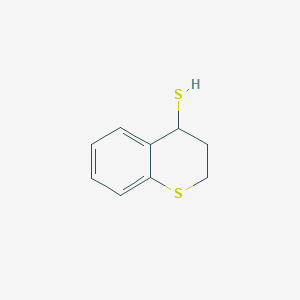

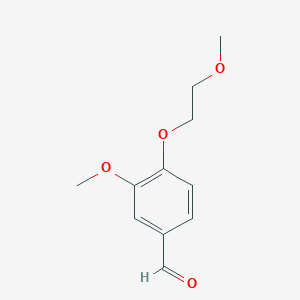
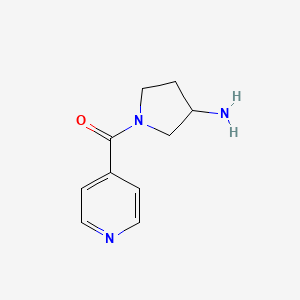
![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)
![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)
![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)
![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)
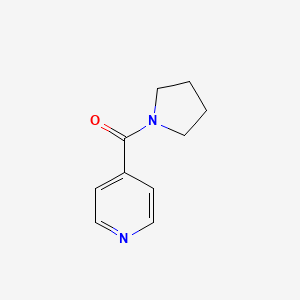
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)
